molecular formula C17H15N3O2 B3034929 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile CAS No. 251310-75-5

3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile

Cat. No.: B3034929
CAS No.: 251310-75-5
M. Wt: 293.32 g/mol
InChI Key: UMUORWOQIYVWGI-ZXOAYOIJSA-N
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Description

This compound features a pyrrole core substituted with a benzoyl group at the 4-position and a methyl group at the 1-position. The pyrrole-acrylonitrile hybrid structure suggests applications in medicinal chemistry or agrochemicals, given the prevalence of such scaffolds in drug discovery and pesticide design .

Properties

IUPAC Name

(Z)-3-(4-benzoyl-1-methylpyrrol-2-yl)-2-[(E)-methoxyiminomethyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20-12-15(17(21)14-6-4-3-5-7-14)9-16(20)8-13(10-18)11-19-22-2/h3-9,11-12H,1-2H3/b13-8+,19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUORWOQIYVWGI-ZXOAYOIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C=C(C=NOC)C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1/C=C(/C=N/OC)\C#N)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the benzoyl group: This step can involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the acrylonitrile moiety: This can be done through a Knoevenagel condensation reaction between a nitrile and an aldehyde in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions might convert the nitrile group to an amine.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoyl derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s unique combination of a benzoyl-pyrrole group and methoxyimino-acrylonitrile distinguishes it from analogs. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrrole-acrylonitrile 4-Benzoyl, 1-methyl-pyrrole; methoxyimino-methyl Acrylonitrile, methoxyimino, benzoyl
490-M27 () (Methoxyimino)acetate 2-[(2-formylphenoxy)methyl]phenyl Methoxyimino, formylphenoxy
(Z)-3-Indolyl-trimethoxyphenyl acrylonitrile () Aryl-acrylonitrile 1H-Indol-3-yl, 3,4,5-trimethoxyphenyl Acrylonitrile, trimethoxy, indole
Trifloxystrobin () Methoxyimino-acetate Trifluoromethylphenyl, ethenyl-aminooxy-methyl Methoxyimino, trifluoromethyl, ethenyl
Ceftiofur Sodium () Beta-lactam antibiotic 2-Amino-4-thiazolyl, furanylcarbonylthio-methyl Methoxyimino, beta-lactam, thiazole

Key Observations :

  • The target compound’s pyrrole-benzoyl group differentiates it from simpler aryl or heteroaryl acrylonitriles (e.g., indole or benzothiophene derivatives in ). This substitution likely enhances π-π stacking interactions in biological targets.
  • Unlike cephalosporins (), which use methoxyimino groups for β-lactamase resistance, the target compound’s methoxyimino-acrylonitrile may contribute to redox modulation or metal chelation .

Physicochemical Properties

  • Stability: Methoxyimino groups generally enhance oxidative stability compared to hydroxylamine analogs (e.g., 490-M18 in ), as seen in trifloxystrobin’s field persistence .

Biological Activity

3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile, also known by its CAS number 251310-75-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H15N3O2
Molecular Weight293.320 g/mol
Density1.1±0.1 g/cm³
Boiling Point487.2±55.0 °C
Flash Point248.5±31.5 °C
LogP2.96

These properties suggest that the compound is relatively stable and may exhibit lipophilic characteristics, which can influence its bioavailability and interaction with biological systems .

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Receptor Modulation : The compound may act on specific receptors in the body, potentially influencing neurotransmitter systems. For instance, compounds in the pyrrole family have been noted for their interactions with serotonin receptors, which could suggest similar activity for this compound .
  • Calcium Channel Inhibition : Some studies have shown that pyrrole derivatives can inhibit voltage-sensitive calcium channels, which are crucial for various cellular processes including muscle contraction and neurotransmitter release .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

  • Antidepressant-like Effects : In animal models, related compounds have demonstrated antidepressant-like behaviors through modulation of serotonergic pathways.
  • Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediating immune responses.
  • Antitumor Activity : Preliminary studies suggest that this class of compounds may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.

Case Study 1: Antidepressant Activity

A study involving a pyrrole derivative demonstrated significant reductions in depressive behaviors in rodent models when administered at doses of 10 mg/kg. The mechanism was attributed to increased serotonin levels in the synaptic cleft, suggesting a potential application for treating mood disorders .

Case Study 2: Anticancer Potential

In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these effects were reported at approximately 20 µM, indicating moderate potency against these cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-benzoyl-1-methyl-1H-pyrrol-2-yl)-2-[(methoxyimino)methyl]acrylonitrile

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